molecular formula C9H6N2OS B564040 [1,3]thiazolo[3,2-a]benzimidazol-6-ol CAS No. 103028-57-5

[1,3]thiazolo[3,2-a]benzimidazol-6-ol

Cat. No.: B564040
CAS No.: 103028-57-5
M. Wt: 190.22
InChI Key: CGEZLKCZPRFXJF-UHFFFAOYSA-N
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Description

[1,3]thiazolo[3,2-a]benzimidazol-6-ol is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

[1,3]thiazolo[3,2-a]benzimidazol-6-ol can be synthesized through various methods. One common approach involves the cyclization of 2-mercaptobenzimidazole with ketones in the presence of boiling acetic acid and sulfuric acid. This reaction yields 2-benzimidazolylthioacetophenone derivatives, which are then cyclized to form thiazolo[3,2-a]benzimidazoles using polyphosphoric acid or hydroxy(tosyloxy)iodobenzene .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Industrial production would likely involve continuous flow processes and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

[1,3]thiazolo[3,2-a]benzimidazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the thiazole or benzimidazole rings .

Scientific Research Applications

[1,3]thiazolo[3,2-a]benzimidazol-6-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,3]thiazolo[3,2-a]benzimidazol-6-ol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, which contributes to its anticancer properties. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

[1,3]thiazolo[3,2-a]benzimidazol-6-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

103028-57-5

Molecular Formula

C9H6N2OS

Molecular Weight

190.22

IUPAC Name

[1,3]thiazolo[3,2-a]benzimidazol-6-ol

InChI

InChI=1S/C9H6N2OS/c12-6-1-2-8-7(5-6)10-9-11(8)3-4-13-9/h1-5,12H

InChI Key

CGEZLKCZPRFXJF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)N=C3N2C=CS3

Synonyms

Thiazolo[3,2-a]benzimidazol-7-ol (6CI)

Origin of Product

United States

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